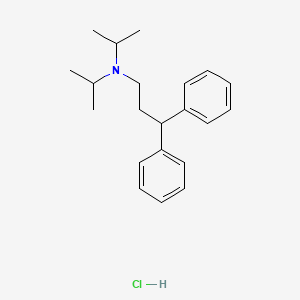

Diisopromine hydrochloride

Description

Historical Discovery and Early Academic Investigations

Diisopromine (B135848) was discovered at Janssen Pharmaceutica in 1955. wikipedia.orgchemeurope.com As a synthetic spasmolytic, it was developed to address spastic conditions of the biliary tract. wikipedia.orgchemeurope.com Early academic and industrial investigations focused on its synthesis and chemical properties.

One of the early manufacturing processes involved a multi-step chemical synthesis. chemicalbook.com The process began with 4-diisopropylamino-2,2-diphenyl-butyronitrile dissolved in xylene, which was then boiled with sodium amide for approximately twelve hours. chemicalbook.com Following the reaction, the excess sodium amide was neutralized with water. chemicalbook.com The xylene layer, containing the product, was separated and extracted with dilute hydrochloric acid. chemicalbook.com This acidic extract was then made strongly alkaline, causing the free base, 1,1-diphenyl-3-diisopropylaminopropane, to separate. chemicalbook.com After extraction with ether and drying, the final product was obtained by vacuum distillation. chemicalbook.com To produce the hydrochloride salt, the resulting oil was dissolved in ether, and the introduction of hydrochloric acid gas caused diisopromine hydrochloride to precipitate as a solid with a melting point of 171°C. chemicalbook.com

Contemporary Academic Significance of this compound

In modern chemical research, this compound and its parent compound, diisopromine, hold significance primarily as target molecules for the development of novel and efficient synthetic strategies. The 3,3-diarylpropylamine scaffold, of which diisopromine is a member, is of continuing interest in medicinal chemistry. researchgate.netacs.org

Recent academic investigations have focused on creating more effective and selective synthesis routes compared to historical methods. A notable advancement involves the use of transition-metal catalysis. One such strategy is the rhodium-catalyzed hydroformylation of 1,1-diarylethenes, which selectively produces 3,3-diarylpropanals. acs.org These intermediates are then readily converted to the corresponding tertiary amines, such as diisopromine, through reductive amination. acs.org

Another significant area of contemporary research is the use of palladium-catalyzed reactions. researchgate.net Researchers have explored the selective hydrogenation of the C=C double bond in precursors like (3,3-diphenylallyl)diisopropylamine or 3,3-diphenylallyl alcohol. researchgate.netresearchgate.net While direct hydrogenation of the amine precursor resulted in moderate selectivity, the hydrogenation of the alcohol precursor using isolated palladium(0) nanoparticles under mild conditions achieved complete conversion and 100% selectivity. researchgate.netresearchgate.net This successful strategy has enabled an effective synthesis of diisopromine and the related compound feniprane. researchgate.net

The mechanism of action of diisopromine continues to be a subject of academic interest. It is believed to exert its effects by acting as an antagonist at muscarinic receptors or by modulating calcium ion flux in smooth muscle cells. evitachem.com However, the precise molecular interactions and pharmacodynamics are still areas of ongoing research, making it a valuable tool for pharmacological studies. evitachem.com The study of drug analogues, which involves creating structurally similar compounds to investigate structure-activity relationships (SAR), is a key part of modern drug discovery, and the diisopromine structure serves as a basis for such research. scbt.com

Data Tables

Table 1: Physicochemical Properties of Diisopromine

| Property | Value | Source |

| IUPAC Name | N,N-Diisopropyl-3,3-diphenylpropan-1-amine | wikipedia.org |

| Molecular Formula | C21H29N | chemicalbook.com |

| Molar Mass | 295.47 g/mol | wikipedia.org |

| CAS Number | 5966-41-6 | chemicalbook.com |

| Appearance (Hydrochloride) | White crystalline powder | evitachem.com |

| Solubility (Hydrochloride) | Soluble in water | evitachem.com |

| Melting Point (Hydrochloride) | 171°C | chemicalbook.com |

| Chemical Class | Diphenylmethane; Aralkylamine | drugbank.com |

Table 2: Comparison of Synthesis Research on Diisopromine

| Synthesis Approach | Key Reagents & Conditions | Precursor(s) | Significance | Source |

| Early Manufacturing Process | Sodium amide, xylene, heat; followed by HCl gas | 4-diisopropylamino-2,2-diphenyl-butyronitrile | Foundational industrial synthesis method. | chemicalbook.com |

| Rhodium-Catalyzed Hydroformylation | Rhodium catalyst, platinum catalyst for reductive amination | 1,1-diarylethenes | High selectivity to the 3,3-diarylpropanal intermediate. | acs.org |

| Palladium-Catalyzed Hydrogenation | Isolated Pd(0) nanoparticles, mild conditions | 3,3-diphenylallyl alcohol | High conversion (100%) and selectivity; represents a modern, efficient synthetic route. | researchgate.netresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-diphenyl-N,N-di(propan-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N.ClH/c1-17(2)22(18(3)4)16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,17-18,21H,15-16H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMHFUWAJIWDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947216 | |

| Record name | 3,3-Diphenyl-N,N-di(propan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24358-65-4 | |

| Record name | Benzenepropanamine, N,N-bis(1-methylethyl)-γ-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopromine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenyl-N,N-di(propan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-diphenylpropyl)diisopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E8EN393AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analog Development of Diisopromine Hydrochloride

Established Synthetic Pathways for Diisopromine (B135848) Hydrochloride

The synthesis of Diisopromine, chemically known as N,N-Diisopropyl-3,3-diphenylpropan-1-amine, has been approached through several established routes. wikipedia.org A common industrial method involves the reaction between 3,3-diphenylpropylamine (B135516) and diisopropylamine (B44863), typically facilitated by a catalyst in an organic solvent to optimize the yield and purity of the final product. evitachem.com

One detailed manufacturing process starts with 4-diisopropylamino-2,2-diphenyl-butyronitrile. chemicalbook.com This starting material is treated with sodium amide in a solvent like xylene and heated for several hours. chemicalbook.com Following the reaction, the mixture undergoes an aqueous workup, extraction with a dilute acid, and then basification to isolate the free amine base, 1,1-diphenyl-3-diisopropylaminopropane (Diisopromine). chemicalbook.com The final step involves dissolving the purified base in a solvent such as ether and introducing hydrogen chloride gas to precipitate the stable Diisopromine hydrochloride salt, which presents as a solid with a melting point of 171°C. chemicalbook.com

Palladium-Catalyzed Synthetic Strategies for 3,3-Diarylpropylamine Core

A critical component of Diisopromine is the 3,3-diarylpropylamine core structure. Palladium-catalyzed reactions have proven highly effective for constructing this framework. A particularly successful strategy involves the selective hydrogenation of a precursor molecule, 3,3-diphenylallyl alcohol. researchgate.net Research has shown that using isolated Palladium(0) nanoparticles as the catalyst under mild conditions can achieve complete conversion of the alcohol and 100% selectivity for the desired saturated 3,3-diphenylpropanol. researchgate.netresearchgate.net This intermediate can then be converted to the corresponding amine.

In contrast, the direct palladium-catalyzed hydrogenation of (3,3-diphenylallyl)diisopropylamine (the unsaturated version of Diisopromine) is less efficient, as it tends to favor hydrogenolysis (cleavage of the C-N bond) over the desired hydrogenation of the carbon-carbon double bond, leading to only moderate selectivity for Diisopromine. researchgate.net

| Substrate | Catalytic System | Selectivity for Desired Product | Conversion | Key Finding |

|---|---|---|---|---|

| 3,3-diphenylallyl alcohol | Isolated Pd(0) nanoparticles | 100% | Complete | Highly selective and efficient for producing the saturated alcohol intermediate. |

| (3,3-diphenylallyl)diisopropylamine | Various Pd systems (e.g., Pd/C) | Moderate | - | Hydrogenolysis is a competing side reaction, reducing the yield of Diisopromine. |

N-Alkylation and Related Amine Functionalization Approaches

The final key transformation in many synthetic routes to Diisopromine is the formation of the tertiary amine through N-alkylation. This typically involves attaching the diisopropyl group to the primary amine of the 3,3-diphenylpropylamine core. evitachem.com

Several standard organic chemistry methods can be employed for this step:

Direct Alkylation: This involves reacting 3,3-diphenylpropylamine with an alkylating agent like 2-bromopropane. However, this method can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. acs.orgorganic-chemistry.org

Reductive Amination: A more controlled approach involves reacting 3,3-diphenylpropylamine with two equivalents of acetone. The resulting imine/enamine intermediates are then reduced in situ using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation to yield the tertiary amine.

Reaction with Diisopropylamine: As mentioned, reacting 3,3-diphenylpropylamine directly with diisopropylamine under catalytic conditions is a documented industrial method. evitachem.com

Alternative Pathway: An alternative synthesis strategy involves using 2-(diisopropylamino)ethyl chloride hydrochloride as a key intermediate, suggesting a pathway where the diisopropylamine moiety is part of one of the building blocks before the construction of the full carbon skeleton. shreeganeshchemical.com

Novel Synthetic Methodologies and Chemical Transformations

While established methods are effective, research continues to explore more efficient, selective, and sustainable synthetic routes.

Development of Stereoselective Synthetic Routes

Diisopromine itself is achiral. However, the 3,3-diarylpropylamine scaffold is a common feature in many chiral pharmaceutical compounds, such as tolterodine. researchgate.net Therefore, the development of stereoselective synthetic methods for this structural class is of significant interest for creating novel, potentially more effective analogues.

Research has focused on the stereoselective synthesis of key intermediates. For example, methods have been developed for the synthesis of (E)-3,3-diaryl allylamines and allylalcohols from inexpensive starting materials like trans-cinnamyl alcohol. researchgate.netufrgs.br Through a sequence of bromination and dehydrobromination, vinyl bromides are produced with high stereoselectivity (>98%), which can then be used in cross-coupling reactions to install the second aryl group while retaining the E-configuration. researchgate.net Subsequent stereoselective reduction of the double bond can then lead to specific stereoisomers of the 3,3-diarylpropylamine core, which is essential for investigating the activity of individual enantiomers in drug analogues. researchgate.net

Exploration of Sustainable and Green Chemistry Syntheses

The principles of green chemistry, which aim to reduce waste, eliminate hazardous substances, and improve energy efficiency, are increasingly being applied to pharmaceutical synthesis. acs.org For a molecule like Diisopromine, this could involve several improvements over traditional methods. mdpi.com

Key green chemistry approaches include:

Safer Solvents: Replacing hazardous aromatic solvents like xylene (used in the sodium amide method) with greener alternatives such as water, ethanol, or even solvent-free conditions. chemicalbook.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comijpsjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org The use of catalytic reactions, such as the palladium-catalyzed hydrogenations, is inherently more atom-economical than stoichiometric reagents. researchgate.net

Catalysis: Employing recyclable heterogeneous catalysts, like the palladium nanoparticles on a support, can simplify product purification and reduce metallic waste. researchgate.net

| Parameter | Conventional Method (Example) | Potential Green Alternative | Advantage |

|---|---|---|---|

| Solvent | Xylene (reflux) chemicalbook.com | Solvent-free or aqueous medium | Reduces use of volatile organic compounds (VOCs). |

| Energy | Prolonged heating (12 hours) chemicalbook.com | Microwave irradiation (minutes) ijpsjournal.com | Significant reduction in energy consumption and reaction time. |

| Reagents | Stoichiometric sodium amide chemicalbook.com | Catalytic N-alkylation d-nb.info | Improves atom economy and reduces hazardous waste. |

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, used to optimize a lead compound's activity and properties by making systematic structural modifications. oncodesign-services.com The goal is to identify the pharmacophore—the key structural features essential for biological activity—and refine the molecule's potency, selectivity, and metabolic stability. oncodesign-services.comnih.gov

For Diisopromine, an SAR study would involve the design and synthesis of a library of related compounds (analogues) to probe the importance of its different structural components. oncodesign-services.com

Potential modifications for SAR studies on Diisopromine could include:

Aromatic Ring Substitution: Introducing various substituents (e.g., fluoro, chloro, methyl, methoxy (B1213986) groups) onto one or both of the phenyl rings to probe electronic and steric effects.

Alkyl Chain Modification: Varying the length of the three-carbon propyl chain to a two-carbon (ethyl) or four-carbon (butyl) chain.

Amine Substitution: Replacing the two isopropyl groups on the nitrogen with other alkyl groups (e.g., ethyl, cyclopropyl, tert-butyl) to investigate how steric bulk affects activity.

Scaffold Hopping: Replacing one or both phenyl rings with other aromatic systems, such as naphthyl or heteroaromatic rings (e.g., pyridine, thiophene). nih.gov

The synthesis of these analogues would leverage the chemical strategies described previously. Each new compound would be tested in biological assays, and the resulting data would guide the design of the next generation of molecules, in a cyclical process of design, synthesis, testing, and analysis. oncodesign-services.comfrontiersin.org Compounds from the same 3,3-diarylpropylamine class, such as Fenpiprane and Tolpropamine, serve as existing examples of such structural variation. wikipedia.orgresearchgate.netresearchgate.net

| Modification Site | Parent Structure (Diisopromine) | Example Analogue 1 | Example Analogue 2 | Rationale |

|---|---|---|---|---|

| Phenyl Rings | Two unsubstituted phenyl groups | One p-fluorophenyl group | Two p-methoxyphenyl groups | Probe electronic effects and potential new interactions. |

| Alkyl Chain | Propyl (3-carbon) chain | Ethyl (2-carbon) chain | Butyl (4-carbon) chain | Determine optimal spacing between amine and aryl groups. |

| N-Alkyl Groups | Two isopropyl groups | Two ethyl groups | One cyclopropyl, one isopropyl group | Investigate the role of steric hindrance at the nitrogen atom. |

Strategic Modifications for Altered Pharmacological Profiles

Research into related compound classes provides a framework for predicting how such changes might alter the pharmacological effects. For instance, in studies of various receptor ligands, modifications to aromatic rings and alkyl chains have been shown to profoundly impact receptor affinity and selectivity. redheracles.netnih.gov

Aromatic Ring Substitution : Introducing substituents (e.g., methoxy, halogen, or alkyl groups) onto the phenyl rings of the diisopromine structure could significantly alter its binding characteristics. For example, in a series of benzolactam derivatives targeting dopamine (B1211576) receptors, moving a methoxy group from one position to another on a phenyl ring resulted in a more than 1000-fold change in selectivity for the D3 receptor over D1 or D2 receptors. redheracles.net Similar positional isomerism in diisopromine analogs could fine-tune their activity at target receptors, such as muscarinic or other receptors involved in smooth muscle contraction.

Amine Group Modification : The N,N-diisopropyl group is crucial for the molecule's interaction and physical properties. Altering the size and nature of these alkyl groups can impact potency and selectivity. Replacing the isopropyl groups with other alkyl or cyclic structures could modulate the compound's interaction with the receptor's binding pocket.

Alkyl Chain Alteration : The length and rigidity of the three-carbon propyl linker between the diphenylmethyl moiety and the nitrogen atom can also be modified. Studies on other pharmacologically active amines have shown that extending or shortening this linker can increase or decrease affinity for specific receptors. redheracles.net

The following table outlines potential strategic modifications to the diisopromine scaffold and their hypothetical impact on pharmacological profiles, based on established SAR principles.

| Modification Area | Specific Change | Potential Impact on Pharmacological Profile | Rationale / Precedent |

| Diphenyl Moiety | Introduction of a 4-fluoro substituent on one phenyl ring | May increase binding affinity due to favorable electrostatic interactions. | Fluorine substitution is a common strategy in medicinal chemistry to enhance binding and metabolic stability. researchgate.net |

| Diphenyl Moiety | Replacement of one phenyl ring with a thiophene (B33073) ring | Could alter receptor selectivity and bioavailability. | Bioisosteric replacement of phenyl rings with heterocycles is used to explore new chemical space and modify drug properties. |

| Propyl Linker | Shortening the chain from propyl to ethyl | Likely to decrease binding affinity by altering the distance between key binding groups. | Optimal linker length is critical for aligning pharmacophores with receptor binding sites. redheracles.net |

| Amine Substituent | Replacement of diisopropyl groups with a single piperidine (B6355638) ring | May change receptor subtype selectivity and potency. | The nature of the amine substituent directly influences interactions with the receptor and can dictate agonist vs. antagonist activity. researchgate.net |

Stereochemical Considerations in Analog Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of drug design and synthesis, as different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities. rijournals.comnih.gov While diisopromine itself is achiral, the introduction of non-identical substituents on the two phenyl rings or on the propyl chain would create a chiral center at the C3 position, making stereochemical control a crucial consideration in the synthesis of its analogs.

The synthesis and biological evaluation of stereoisomers are essential to identify the most potent and selective enantiomer (the eutomer). nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov

Research on other 3,3-diarylpropylamine derivatives has highlighted the importance of stereoselectivity. In the development of NPS 1407, a stereoselective antagonist of the NMDA receptor, the (S)-enantiomer was found to be 12 times more potent than the (R)-enantiomer, demonstrating a significant eudismic ratio. researchgate.net This underscores that for chiral analogs of diisopromine, developing a stereoselective synthesis would be paramount to producing a clinically viable candidate.

Methods to achieve stereochemical control include:

Asymmetric Synthesis : Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. rijournals.com

Chiral Resolution : Synthesizing the compound as a racemic mixture (an equal mix of both enantiomers) and then separating them, often through crystallization with a chiral acid or through chiral chromatography.

The potential differences in the pharmacological profiles of stereoisomeric diisopromine analogs are summarized in the table below, based on established principles of stereochemistry in pharmacology.

| Stereoisomer | Potential Pharmacological Profile | Rationale |

| (S)-Enantiomer | High affinity for the target receptor, producing the desired therapeutic effect. | One enantiomer (the eutomer) typically fits better into the chiral binding site of a biological receptor, leading to a stronger interaction. researchgate.net |

| (R)-Enantiomer | Lower affinity for the target receptor, potentially inactive or contributing to off-target effects. | The other enantiomer (the distomer) may have a weak, non-existent, or even different pharmacological activity. nih.gov |

| Racemic Mixture | A composite effect of both enantiomers. | The overall activity reflects the combined actions of the more active and less active isomers. |

An efficient stereoselective synthesis is therefore highly desirable. A palladium-catalyzed hydrogenation of a 3,3-diarylallyl alcohol precursor, for instance, could potentially be rendered asymmetric to produce a single enantiomer of a chiral diisopromine analog, opening new avenues for developing more potent and selective therapeutic agents. researchgate.net

Preclinical Pharmacological and Mechanistic Investigations of Diisopromine Hydrochloride

Elucidation of Molecular and Cellular Mechanisms of Action

The primary mechanism of action of diisopromine (B135848) hydrochloride is centered on its activity as a spasmolytic agent, which enables it to counteract spastic conditions within the biliary tract and the sphincter of Oddi. wikipedia.orgevitachem.com This effect is achieved through the inhibition of smooth muscle contraction. evitachem.com While the precise molecular interactions are still a subject of ongoing research, it is understood that diisopromine likely exerts its effects through antagonism at muscarinic receptors or by influencing calcium ion flux in smooth muscle cells. evitachem.com

Receptor Binding and Ligand-Target Interactions in In Vitro Systems

In vitro studies are crucial for characterizing the binding affinity of a ligand to its receptor. taylorandfrancis.com The strength of this interaction directly influences the receptor's activity. taylorandfrancis.com For diisopromine, its primary therapeutic effect as a spasmolytic is believed to stem from its interaction with muscarinic receptors. evitachem.com The aromatic rings within diisopromine's structure are thought to enhance its binding to biological targets, particularly those in smooth muscle tissues. evitachem.com The affinity for these receptors is a key determinant of its potency in inhibiting smooth muscle contraction. evitachem.comtaylorandfrancis.com

The relationship between a compound's chemical structure, its binding affinity to a receptor, and its resulting biological activity is a fundamental concept in pharmacology. nih.gov The specific arrangement of functional groups on the diisopromine molecule dictates how it fits into the binding pocket of its target receptor, influencing the strength and duration of the interaction. taylorandfrancis.comfrontiersin.org

Table 1: Key Concepts in Receptor Binding and Ligand-Target Interactions

| Term | Definition | Relevance to Diisopromine |

| Ligand | A molecule that binds to a receptor. | Diisopromine hydrochloride |

| Receptor | A protein molecule that receives chemical signals from outside a cell. | Muscarinic receptors in smooth muscle |

| Binding Affinity | The strength of the binding interaction between a ligand and its receptor. taylorandfrancis.com | Determines the concentration of diisopromine needed to produce a spasmolytic effect. |

| In Vitro | Performed or taking place in a test tube, culture dish, or elsewhere outside a living organism. | Laboratory experiments to measure the binding of diisopromine to its receptors. |

Modulation of Specific Biological Pathways and Signaling Cascades

Signal transduction pathways are the series of biochemical reactions that a cell uses to respond to external stimuli. lifechemicals.com These pathways involve a cascade of molecular events, including ligand-receptor binding and the subsequent activation or inhibition of specific genes. lifechemicals.com The interaction of diisopromine with its target receptors initiates a signaling cascade that ultimately leads to the relaxation of smooth muscle. evitachem.com This likely involves the modulation of pathways that control intracellular calcium levels, a critical factor in muscle contraction. evitachem.com

The dysregulation of signaling pathways is a common feature in many diseases. lifechemicals.comresearchgate.net By targeting specific components of these pathways, drugs can intervene in disease processes at a molecular level. lifechemicals.com In the case of diisopromine, its therapeutic effect arises from its ability to modulate the signaling pathways that govern smooth muscle tone. evitachem.com Understanding these intricate networks of molecular interactions is essential for the development of targeted therapies. lifechemicals.com

Enzymatic Interactions and Inhibition Studies

In vitro studies using human recombinant CYP enzymes can be employed to investigate the inhibitory potential of a compound. nih.gov Such studies can determine if diisopromine acts as a substrate, inhibitor, or inducer of specific CYP isozymes. embopress.org This information is crucial for predicting how diisopromine might interact with other medications that are metabolized by the same enzymes. embopress.orgnih.gov

Non-Clinical Pharmacodynamic Characterization

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. Non-clinical pharmacodynamic studies are essential for characterizing a drug's effects before it is administered to humans. nih.gov These studies can be conducted in vitro using cell-based assays or in vivo in relevant animal models. nih.gov

In Vitro Pharmacodynamic Profiling in Cell-Based Assays

Cell-based assays are powerful tools in drug discovery that allow for the study of a compound's effects on living cells in a controlled laboratory setting. tebubio.comnih.gov These assays can provide valuable information about a drug's biological activity, toxicity, and mechanism of action. nih.gov For diisopromine, cell-based assays would be used to quantify its spasmolytic activity. This could involve using cultured smooth muscle cells and measuring their contraction and relaxation in response to various concentrations of the drug.

A variety of endpoints can be measured in cell-based assays, including changes in cell viability, proliferation, gene expression, and enzyme activity. precisionformedicine.com For a spasmolytic agent like diisopromine, relevant assays might measure changes in intracellular calcium levels or the activity of proteins involved in the contractile process.

Table 2: Examples of Cell-Based Assays in Pharmacodynamic Profiling

| Assay Type | Purpose | Example Application for Diisopromine |

| Cell Viability/Proliferation Assays | To assess the health and growth of cells. | Determine if diisopromine has any cytotoxic effects on smooth muscle cells at therapeutic concentrations. |

| Reporter Gene Assays nih.gov | To monitor the activation or inhibition of specific signaling pathways. | Investigate the effect of diisopromine on the expression of genes involved in smooth muscle contraction. |

| Calcium Flux Assays | To measure changes in intracellular calcium concentration. | Directly assess the ability of diisopromine to inhibit calcium influx in smooth muscle cells. |

| High-Content Imaging precisionformedicine.com | To visualize and quantify multiple cellular parameters simultaneously. | Observe morphological changes in smooth muscle cells in response to diisopromine treatment. |

In Vivo Pharmacodynamic Assessments in Relevant Animal Models

In vivo studies in animal models are a critical step in preclinical drug development, providing insights into how a drug will behave in a whole, living organism. nih.govfrontiersin.org These studies help to establish the relationship between the dose of a drug and its pharmacological effect. universiteitleiden.nl For diisopromine, animal models of biliary or gastrointestinal spasm would be used to evaluate its efficacy as a spasmolytic agent.

The choice of animal model is crucial and should be relevant to the human condition being studied. nih.gov For instance, a model that mimics the smooth muscle spasms of the sphincter of Oddi would be appropriate for testing diisopromine. evitachem.com During these studies, various physiological parameters would be monitored to assess the drug's effect, such as changes in biliary pressure or intestinal motility.

The data gathered from these in vivo studies, combined with the in vitro findings, provides a comprehensive preclinical pharmacodynamic profile of the drug, which is essential for guiding its clinical development. nih.govuniversiteitleiden.nl

Dose-Response Relationships in Preclinical Models

The investigation of dose-response relationships is a fundamental aspect of preclinical pharmacology, aiming to describe the connection between the administered dose of a compound and its observed effect in a biological system. numberanalytics.com This relationship is crucial for determining the potency and efficacy of a new chemical entity. numberanalytics.com In preclinical models, dose-response curves are generated by administering a range of doses and measuring the resulting biological effect, which can be a continuous variable like enzyme activity or a physiological parameter. numberanalytics.com

A key objective is to identify the optimal dose that produces a therapeutic effect while minimizing potential adverse effects. numberanalytics.com These studies inform the design of both further preclinical investigations and subsequent clinical trials. numberanalytics.com Understanding the dose-response relationship in different animal models is also vital for translating findings to humans, as it helps to identify potential species-specific differences in potency and efficacy. numberanalytics.com

Table 1: Key Parameters in Preclinical Dose-Response Studies

| Parameter | Description | Significance |

|---|---|---|

| ED50 | The dose required to produce 50% of the maximum effect. | A measure of the compound's potency. |

| Emax | The maximum effect that can be achieved with the compound. | Indicates the compound's efficacy. |

| Hill Coefficient | Describes the steepness of the dose-response curve. | Provides insight into the nature of the drug-receptor interaction. |

This table is a representation of typical parameters evaluated in dose-response studies based on general pharmacological principles. numberanalytics.com

Investigation of Time-Course Effects and Reversibility in Non-Clinical Systems

The time-course of a drug's effect is another critical component of preclinical evaluation. These studies examine the onset, duration, and decline of the pharmacological effect after a single or multiple doses. The time-dependency of a drug's response is a significant factor, as a longer treatment duration can result in lower cell viability, a tendency that becomes more pronounced with increased dosage. mdpi.com

Reversibility studies are conducted to determine if the pharmacological effects of a compound diminish and eventually disappear after its administration is stopped. This is essential for understanding the potential for long-lasting or permanent changes in the biological system. The time it takes for an effect to reverse can have significant implications for dosing schedules and the management of potential adverse effects.

Non-Clinical Pharmacokinetic and Biotransformation Studies

Non-clinical pharmacokinetic and biotransformation studies are essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. nuvisan.com These studies are typically conducted in various animal species to provide data that can be extrapolated to humans. news-medical.net

Absorption and Systemic Exposure in Animal Models

Absorption studies investigate how a drug enters the systemic circulation from the site of administration. walshmedicalmedia.com For orally administered drugs, factors such as gastrointestinal pH can significantly influence absorption. walshmedicalmedia.com Animal models, such as dogs, are often used for these studies due to similarities in gastrointestinal physiology with humans. walshmedicalmedia.com

Systemic exposure is determined by measuring the concentration of the drug in the plasma over time. Key parameters such as the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are determined to characterize the extent and rate of absorption. europa.eu

Tissue Distribution and Accumulation in Preclinical Systems

Tissue distribution studies are performed to understand where a compound goes in the body after absorption. dovepress.com These studies typically involve administering the drug to animals and then measuring its concentration in various tissues and organs at different time points. frontiersin.orgfrontiersin.org This information is crucial for identifying target tissues where the drug exerts its pharmacological effect, as well as potential sites of toxicity due to accumulation. dovepress.comfrontiersin.org Radiolabelling the drug candidate is a common technique used to track its distribution and quantification within different tissues. nuvisan.com

Table 2: Representative Data from a Hypothetical Tissue Distribution Study

| Tissue | Concentration (ng/g) at 1h | Concentration (ng/g) at 8h |

|---|---|---|

| Liver | High | Low |

| Kidney | Moderate | Low |

| Lung | Moderate | Very Low |

| Brain | Low | Not Detectable |

This table illustrates the type of data generated in tissue distribution studies, showing how drug concentrations can vary across tissues and over time. This is a hypothetical representation.

Metabolic Pathways and Metabolite Identification in Non-Clinical Species

Metabolism studies investigate the chemical transformations a drug undergoes in the body. news-medical.net These biotransformation processes, primarily occurring in the liver, are categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, which generally make the drug more water-soluble for easier excretion. nih.govnih.gov

Identifying the metabolic pathways and the resulting metabolites is critical. frontagelab.com.cn In vitro methods using liver microsomes or hepatocytes from different species, including humans, are often employed to compare metabolic profiles. fda.gov This comparison helps to ensure that the animal species used in toxicology studies are relevant to humans. news-medical.net The identification of major, active, or potentially reactive metabolites is a key focus. wuxiapptec.com

Excretion Pathways in Preclinical Investigations

Excretion studies determine how a drug and its metabolites are eliminated from the body. frontagelab.com.cn The primary routes of excretion are through the kidneys into the urine and through the liver into the bile and subsequently the feces. frontagelab.com.cn Mass balance studies, often using radiolabeled compounds, are conducted to quantify the amount of the drug and its metabolites eliminated through different pathways. frontagelab.com.cn Understanding the excretion pathways is essential for assessing the potential for drug accumulation and for determining appropriate dosing intervals.

Structure-Activity Relationship (SAR) and Structure-Tissue Exposure/Selectivity Relationship (STR) in Preclinical Models

The preclinical evaluation of drug candidates like this compound involves a detailed investigation into its Structure-Activity Relationship (SAR) and Structure-Tissue Exposure/Selectivity Relationship (STR). nih.gov SAR studies aim to connect the chemical structure of a molecule with its biological activity, while STR analysis focuses on how the molecular structure influences its distribution and concentration in various tissues. nih.govpharmaexcipients.com These investigations are crucial for optimizing a drug's efficacy and minimizing potential toxicity by guiding the selection of candidates with the most favorable pharmacological profiles before they advance to clinical trials. pharmamanufacturing.comuneb.br

Elucidation of SAR through Chemical Modifications and Biological Assays

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how specific chemical features of a molecule contribute to its pharmacological effects. scienceforecastoa.commakautexam.net This is typically achieved by systematically modifying the molecular structure of a lead compound and evaluating the resulting changes in biological activity through various assays. biomedres.usmdpi.commdpi.com Biological assays are essential tools used to measure the effects of a substance on living cells or organisms, and can range from cell viability and proliferation assays to more specific functional assays. sri.comnih.gov

For a compound like Diisopromine, which is a diphenylpropylamine derivative, SAR studies would involve modifying key parts of its structure. drugbank.com These modifications could include:

Alterations to the Diphenyl Group: Substituting the phenyl rings with different chemical groups (e.g., electron-withdrawing or electron-donating groups) to assess the impact on receptor binding or activity.

Changes to the Propyl Chain: Varying the length or rigidity of the three-carbon chain connecting the diphenyl and amine moieties.

Modification of the Diisopropylamine (B44863) Group: Replacing the isopropyl groups with other alkyl groups of varying size and lipophilicity to understand the steric and electronic requirements for optimal activity.

The resulting analogues would then be tested in biological assays to determine their potency and efficacy as spasmolytic agents, potentially through their action on muscarinic receptors or calcium channels. evitachem.com The data gathered from these experiments help to build a comprehensive SAR model.

Table 1: Illustrative SAR Data for Hypothetical Diisopromine Analogues

This table illustrates the principles of SAR by showing how hypothetical structural modifications to a parent compound could influence its biological activity.

| Compound | Modification | In Vitro Potency (IC50) |

| Diisopromine | Parent Compound | 100 nM |

| Analogue A | Replacement of one phenyl group with a cyclohexyl group | 500 nM |

| Analogue B | Shortening of the propyl chain to an ethyl chain | 800 nM |

| Analogue C | Replacement of diisopropyl groups with dimethyl groups | 250 nM |

| Analogue D | Addition of a chloro-substituent to one phenyl ring | 75 nM |

Analysis of Structure-Tissue Exposure/Selectivity in Animal Models

While SAR studies are vital for determining a drug's intrinsic activity, Structure-Tissue Exposure/Selectivity Relationship (STR) analysis provides critical information about how a compound distributes within a living organism. nih.govresearchgate.net High potency at the target receptor is not sufficient if the drug cannot reach the target tissue in adequate concentrations or if it accumulates in non-target tissues, leading to potential toxicity. pharmaexcipients.compharmamanufacturing.com Therefore, STR studies are conducted in preclinical animal models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nuvisan.commdpi.com

For this compound, a spasmolytic agent targeting the biliary tract, an ideal STR profile would show selective distribution to the smooth muscles of the gastrointestinal system with lower exposure in other organs. wikipedia.org Animal models, such as rodents or dogs, are used to investigate these properties. mdpi.comdovepress.com Studies may involve administering the compound and subsequently measuring its concentration in various tissues (e.g., plasma, liver, intestine, brain, heart) over time. researchgate.net Slight structural modifications that may not significantly alter in vitro potency can have a profound impact on tissue selectivity. nih.gov

Table 2: Illustrative STR Data for Hypothetical Diisopromine Analogues in a Rodent Model

This table demonstrates the principles of STR by showing how hypothetical structural changes could affect the tissue distribution of a compound, a key factor in determining its efficacy and safety.

| Compound | Target Tissue (Intestine) Concentration | Non-Target Tissue (Brain) Concentration | Tissue Selectivity Ratio (Intestine/Brain) |

| Diisopromine | 500 ng/g | 50 ng/g | 10 |

| Analogue 1 | 450 ng/g | 150 ng/g | 3 |

| Analogue 2 | 600 ng/g | 30 ng/g | 20 |

Impact of Stereochemistry on Preclinical Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on the pharmacological properties of a drug. ijpras.com Many drugs are chiral, meaning they exist as enantiomers (non-superimposable mirror images) or diastereomers. ijpras.com These different stereoisomers can exhibit distinct pharmacological activities, with one isomer often being more potent or having a different safety profile than the other(s). ijpras.com

However, based on its chemical structure, N,N-diisopropyl-3,3-diphenylpropylamine, Diisopromine is an achiral molecule. nih.gov It does not possess a chiral center, which is an atom (usually carbon) bonded to four different groups. nih.gov As a result, Diisopromine does not have stereoisomers. nih.gov Therefore, the complexities of stereoselective synthesis, chiral separation, and differential pharmacology of enantiomers are not relevant considerations in the preclinical pharmacological profile of this compound. Its biological activity is not dependent on a specific three-dimensional spatial arrangement that would give rise to stereoisomerism.

Analytical Methodologies for Diisopromine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in pharmaceutical analysis for separating a compound from impurities, metabolites, and other components within a sample, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most common techniques for the analysis of non-volatile pharmaceutical compounds like Diisopromine (B135848) hydrochloride. pharmacophorejournal.comlcms.cz UPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times, primarily due to the use of columns with smaller particle sizes (sub-2 µm). libretexts.orggrowingscience.comnih.gov

Method Development Principles: A typical method development for Diisopromine hydrochloride would involve a systematic approach to optimize separation and detection. Key parameters that would be investigated include:

Column Chemistry: Reversed-phase (RP) columns, such as C18 or C8, are the standard choice for moderately polar compounds like amine hydrochlorides. researchgate.netpnrjournal.com For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be explored. lcms.cz

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile (B52724) or methanol) would be used. pharmacophorejournal.comnih.gov The pH of the buffer is a critical parameter for controlling the retention and peak shape of ionizable compounds like Diisopromine. For an amine, a slightly acidic pH (e.g., pH 3-5) is often chosen to ensure the analyte is in its protonated, more water-soluble form.

Detection: UV detection would be the primary mode, with the detection wavelength selected based on the UV absorbance maxima of this compound.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components, from polar impurities to the active pharmaceutical ingredient (API), within a reasonable timeframe and with good peak resolution. researchgate.net

Forced Degradation Studies: To develop a stability-indicating method, the drug would be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.govscirp.org The HPLC/UPLC method must be able to separate the intact this compound peak from all formed degradation products, proving its specificity. scirp.org

Table 1: Hypothetical UPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Instrumentation | ACQUITY UPLC H-Class System | Provides high resolution and fast run times. lcms.cz |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Standard reversed-phase column for good retention and peak shape of various analytes. mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent ionization of the analyte. researchgate.net |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Optimized for UPLC column dimensions. lcms.cz |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Detection | Photodiode Array (PDA) Detector, 210-400 nm | Allows for selection of optimal wavelength and purity assessment. |

| Injection Volume | 1.0 µL | Small injection volume is typical for sensitive UPLC methods. lcms.cz |

Gas Chromatography (GC) for Volatile Metabolites or Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. lcms.cz Direct analysis of this compound by GC is challenging due to its high molecular weight and low volatility. However, GC is highly suitable for two main applications in Diisopromine research:

Analysis of Volatile Impurities: GC is the standard method for detecting and quantifying residual solvents from the manufacturing process. chromforum.org

Analysis of Metabolites or Derivatives: If Diisopromine undergoes metabolism to produce more volatile compounds, GC could be used for their analysis. cdc.gov Alternatively, the Diisopromine molecule itself can be chemically modified through a process called derivatization to increase its volatility, making it suitable for GC analysis. lcms.cz Common derivatization techniques include silylation. lcms.cz

Method Development Principles: A headspace GC (HS-GC) method would be developed for residual solvents, where the sample is heated to release volatile solvents into the headspace of the vial, which is then injected into the GC. For derivatized analytes or volatile metabolites, a GC-MS (Gas Chromatography-Mass Spectrometry) system would be used, providing both separation and identification capabilities. cdc.govsigmaaldrich.com

Table 2: Illustrative GC-MS Conditions for Analysis of a Derivatized Amine

| Parameter | Typical Condition | Purpose |

| Instrumentation | Agilent GC-MS System | Combines separation power of GC with identification capabilities of MS. cdc.gov |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust column for a wide range of analytes. core.ac.uk |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |

| Injector Temp. | 250 °C | To ensure complete vaporization of the sample. |

| Oven Program | Start at 100°C, ramp to 300°C at 15°C/min | Temperature gradient to separate compounds based on boiling points. |

| MS Detector | Electron Ionization (EI), Scan range 50-550 amu | Standard ionization method and mass range for general screening. |

Thin Layer Chromatography (TLC) for Screening and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for qualitative analysis. libretexts.orgfrontiersin.org In the context of this compound research, TLC serves several purposes:

Reaction Monitoring: To quickly check the progress of synthesis.

Purity Screening: To get a preliminary assessment of the purity of a sample by observing the number of spots. researchgate.net

Identification: By comparing the retention factor (Rf) value of the sample spot to that of a reference standard.

Fraction Collection: In preparative TLC, separated bands can be scraped off the plate to isolate small quantities of the compound for further analysis.

Visualization of the spots on a TLC plate is typically achieved by using a UV lamp (if the compound is UV-active) or by staining with a chemical reagent, such as potassium iodobismuthate or iodine vapor, which are common for amine-containing compounds. researchgate.neteurachem.org

Spectroscopic and Spectrometric Characterization Methods

These methods are essential for confirming the chemical structure and purity of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. google.com

When coupled with a chromatographic system like LC or GC (i.e., LC-MS or GC-MS), it becomes a highly specific and sensitive detector. Tandem Mass Spectrometry (MS/MS) adds another layer of specificity by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. chemicalbook.com This is particularly useful for quantitative analysis in complex matrices (like biological fluids) and for detailed structural confirmation.

Applications in Diisopromine Research:

Molecular Weight Confirmation: The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated Diisopromine molecule.

Structural Elucidation: The fragmentation pattern observed in the MS/MS spectrum provides a "fingerprint" of the molecule, helping to confirm the connectivity of its atoms. google.com This is crucial for identifying unknown impurities and degradation products.

Trace Quantification: LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity and selectivity.

Table 3: Expected Mass Spectrometry Data for Diisopromine

| Parameter | Expected Result | Interpretation |

| Chemical Formula | C₂₁H₂₉N | |

| Molecular Weight | 295.46 g/mol | |

| Ionization Mode | Positive Electrospray (ESI+) | Amines readily accept a proton. |

| Precursor Ion [M+H]⁺ | m/z 296.23 | The mass of the intact molecule plus a proton. |

| Key MS/MS Fragments | To be determined experimentally | Fragments would arise from the cleavage of the propyl chain and loss of the isopropyl groups, providing structural confirmation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. google.com It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete and definitive assignment of the molecular structure.

For this compound, NMR would be used to:

Confirm Identity: The obtained spectra would be compared against the expected spectra for the proposed structure.

Structural Elucidation: To definitively identify the structure of any impurities or degradation products isolated during chromatographic analysis. google.com

Purity Assessment: Quantitative NMR (qNMR) can be used to determine the purity of a sample with high accuracy by comparing the integral of an analyte signal to that of a certified internal standard.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique for the quantitative analysis of pharmaceutical compounds like this compound. iajps.com The method's principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijpras.com For the quantitative estimation of this compound, a solvent in which the compound is freely soluble and stable, such as methanol (B129727) or a dilute hydrochloric acid solution (e.g., 0.1N HCl), is typically selected. ijpras.comasianpubs.org

The analytical process involves preparing a standard stock solution of this compound, from which a series of dilutions are made to create working standards of varying concentrations. tsijournals.com These solutions are scanned across the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for measurement. asianpubs.orgtsijournals.com A calibration curve is then constructed by plotting the absorbance of the standard solutions at the determined λmax against their corresponding concentrations. ijpras.com The linearity of this curve is a critical parameter, often demonstrated by a high correlation coefficient (r²), ideally ≥ 0.999. researchgate.netalinteridergisi.com Once the method is validated, the concentration of this compound in a sample of unknown concentration can be determined by measuring its absorbance and interpolating the value from the calibration curve. tsijournals.com

Table 1: Example Calibration Data for UV-Vis Spectrophotometric Analysis This table illustrates typical data used to establish a calibration curve for a hydrochloride compound.

| Concentration (µg/mL) | Absorbance at λmax |

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

| Correlation Coefficient (r²) | 0.9999 |

Electrochemical and Other Advanced Analytical Approaches

Beyond traditional spectrophotometry, electrochemical methods offer a sensitive and rapid approach for the analysis of electroactive molecules such as this compound. iapchem.org These techniques, including voltammetry, measure the current response of a substance to a controlled potential. researchgate.net The analysis is based on the oxidation or reduction of specific electroactive moieties within the drug molecule at the surface of an electrode. mdpi.com Advanced approaches may involve the use of chemically modified electrodes, such as a polyarginine modified carbon paste electrode (PAMCPE), to enhance the electrocatalytic response and improve the sensitivity and selectivity of the determination. researchgate.net The electrochemical profile, particularly the oxidation peak potential, can serve as a specific identifier for the target molecule. mdpi.com

Other advanced analytical techniques are crucial for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is a cornerstone in pharmaceutical analysis due to its high resolution and efficiency in separating components within a complex mixture. openaccessjournals.com When coupled with detectors like UV-Vis or Mass Spectrometry (LC-MS), HPLC provides exceptional capabilities for both identification and quantification. openaccessjournals.comamericanpharmaceuticalreview.comhumanjournals.com LC-MS, in particular, combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering very high sensitivity and selectivity, which is invaluable for pharmacokinetic studies and impurity profiling. humanjournals.com

Method Validation and Quality by Design (QbD) Principles in Analytical Development

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. scispace.com This is a mandatory requirement by regulatory bodies and is detailed in guidelines such as those from the International Council for Harmonisation (ICH). nih.gov The validation process assesses a range of performance parameters to ensure the reliability of the analytical data. scispace.comscielo.br

In modern pharmaceutical development, these validation activities are increasingly integrated into a Quality by Design (QbD) framework. researchgate.netrjptonline.org QbD is a systematic approach that begins with predefined objectives and emphasizes understanding the product and process through sound science and quality risk management. rjptonline.orgnih.gova3p.org When applied to analytical methods (a practice known as Analytical QbD or AQbD), the goal is to build quality, robustness, and reliability into the method from the very beginning of its development. researchgate.netamericanpharmaceuticalreview.com This involves defining an Analytical Target Profile (ATP), which specifies the performance criteria the method must meet to be considered suitable for its purpose. a3p.org The QbD approach helps to identify and control sources of variability, leading to more robust and reliable analytical methods over their entire lifecycle. researchgate.netamericanpharmaceuticalreview.com

Linearity, Precision, and Accuracy Assessment

Linearity, precision, and accuracy are fundamental parameters evaluated during method validation. ui.ac.idikev.org

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net It is typically evaluated by analyzing a minimum of five different concentrations and assessing the relationship using linear regression. gmpua.com The correlation coefficient (r²) is a key indicator, with a value greater than 0.999 often considered evidence of an acceptable linear fit. gmpua.com

Precision reflects the degree of scatter or agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. ui.ac.idikev.org It is usually assessed at two levels: repeatability (intra-assay precision), which evaluates precision over a short time interval by the same analyst, and intermediate precision, which addresses variations within a laboratory, such as on different days or by different analysts. ui.ac.idnih.gov Precision is expressed as the Relative Standard Deviation (%RSD), with acceptance criteria for an assay method often set at not more than 2%. gmpua.comnih.gov

Accuracy is the measure of closeness between the value found by the method and the accepted true value. ui.ac.idikev.org It is commonly determined using recovery studies, where a known quantity of the pure drug substance is added to a placebo or sample matrix. asianpubs.orgresearchgate.net The method is then used to analyze the spiked sample, and the results are expressed as percent recovery. For assays, the mean recovery is often expected to be within 98.0% to 102.0% of the theoretical value. alinteridergisi.comijdra.com

Table 2: Example of Precision and Accuracy Data This table illustrates typical validation results for a hydrochloride compound assay.

| Validation Parameter | Measurement | Acceptance Criteria | Result |

| Precision | |||

| Repeatability (%RSD) | 6 replicates | ≤ 2% | 0.52% |

| Intermediate Precision (%RSD) | 6 replicates, different day | ≤ 2% | 0.43% |

| Accuracy | |||

| Recovery at 80% concentration | 3 replicates | 98.0 - 102.0% | 101.5% |

| Recovery at 100% concentration | 3 replicates | 98.0 - 102.0% | 100.9% |

| Recovery at 120% concentration | 3 replicates | 98.0 - 102.0% | 99.5% |

Robustness and Selectivity Evaluations

Robustness is a measure of an analytical method's capacity to remain unaffected by small but deliberate variations in its parameters, providing an indication of its reliability during normal usage. nih.govresearchgate.net For an HPLC method, these variations might include changes in the mobile phase composition, flow rate, pH, or column temperature. nih.govjournaljpri.com For a UV-Vis spectrophotometric method, variations in the solvent or λmax might be evaluated. The method's performance is monitored to ensure it remains within the established system suitability criteria despite these minor changes.

Selectivity , also referred to as specificity, is the ability of the method to assess the analyte of interest unequivocally in the presence of other components that are expected to be present. nih.govscielo.br These components can include impurities, degradation products, or formulation excipients. scielo.brorientjchem.org In HPLC, selectivity is demonstrated by achieving adequate resolution between the peak of this compound and the peaks of any other substances. nih.gov For a spectrophotometric method, it can be proven by analyzing a placebo formulation and showing that there is no interference from the excipients at the analytical wavelength. scielo.br

Theoretical and Computational Research on Diisopromine Hydrochloride

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. unict.it For a drug like diisopromine (B135848) hydrochloride, these methods are crucial for understanding how it interacts with its biological target, which is presumed to be a muscarinic acetylcholine (B1216132) receptor. evitachem.compnas.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. remedypublications.comcomputabio.com This method is instrumental in structure-based drug design.

In a hypothetical docking study of diisopromine with a human muscarinic receptor (e.g., M1, M2, or M3 subtypes), the primary goal would be to elucidate the binding mode and estimate the binding affinity. emerginginvestigators.orgpnas.org The process would involve preparing the 3D structures of both diisopromine (the ligand) and the receptor. The docking algorithm would then explore various possible conformations of diisopromine within the receptor's binding site, calculating a score for each pose to rank them. remedypublications.com

Studies on other anticholinergic drugs binding to muscarinic receptors have identified key amino acid residues that form crucial interactions (hydrogen bonds, hydrophobic interactions, and electrostatic interactions). mdpi.com It is predicted that diisopromine's diphenyl groups would engage in hydrophobic interactions within a pocket of the receptor, while the positively charged nitrogen atom would form an ionic bond or hydrogen bonds with an acidic residue, such as aspartate, which is common in the orthosteric site of muscarinic receptors. pnas.orgmdpi.com

Table 1: Predicted Ligand-Protein Interactions for Diisopromine at a Muscarinic Receptor This table is illustrative and based on known binding modes of similar anticholinergic compounds.

| Diisopromine Moiety | Receptor Residue (Hypothetical) | Interaction Type | Predicted Contribution |

| Diphenyl Groups | Tyrosine, Tryptophan, Phenylalanine | π-π Stacking / Hydrophobic | Anchors the ligand in the binding pocket |

| Propyl Chain | Valine, Leucine, Isoleucine | Hydrophobic | Stabilizes the ligand's conformation |

| Diisopropylamine (B44863) (Protonated) | Aspartic Acid | Ionic Bond / Hydrogen Bond | Key interaction for receptor antagonism |

| Diisopropylamine (Protonated) | Asparagine, Threonine | Hydrogen Bond | Further stabilizes the binding |

Conformational Analysis and Dynamics Simulations

The biological activity of a flexible molecule like diisopromine is highly dependent on its three-dimensional shape or conformation. nih.gov Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. For diphenylpropylamine derivatives, conformational factors are known to play a critical role in governing stereoselectivity and potency. nih.gov Theoretical studies on related compounds suggest that the spatial arrangement of the diphenyl and amine groups is crucial for receptor binding. nih.gov

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a view of the dynamic nature of the ligand-receptor complex. pnas.org An MD simulation of the diisopromine-muscarinic receptor complex would reveal the stability of the predicted docking pose, the flexibility of the ligand within the binding site, and the specific atomic interactions that persist over time. researchgate.net This technique can confirm the stability of key hydrogen bonds and hydrophobic contacts, providing a more accurate estimation of the binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are used to predict the activity of new, unsynthesized compounds. researchgate.net

While no specific QSAR models for diisopromine have been published, a study could be conceptualized involving a series of structurally similar spasmolytic agents. The model would correlate the antimuscarinic activity (e.g., measured as IC50) of these compounds with their calculated physicochemical properties (descriptors). researchgate.net The goal would be to create a statistically robust equation that could predict the spasmolytic potency of a new compound based solely on its structure.

The development process involves:

Data Set Compilation: Gathering a set of molecules with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning to build the QSAR equation.

Validation: Rigorously testing the model's predictive power on an external set of compounds. derpharmachemica.com

The predictive power of a QSAR model depends on the choice of molecular descriptors. researchgate.net For a molecule like diisopromine hydrochloride, a range of descriptors would be relevant. These fall into several categories: electronic (e.g., partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). scielo.br

Table 2: Key Physicochemical Descriptors for a Hypothetical QSAR Study of Diisopromine and Analogs This table lists descriptors that would be relevant for building a QSAR model for anticholinergic activity.

| Descriptor Class | Specific Descriptor Example | Relevance to Diisopromine's Activity |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and interaction with hydrophobic pockets in the receptor. |

| Electronic | pKa | Determines the ionization state at physiological pH, crucial for the ionic interaction with the receptor. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target protein. |

| Steric / Size | Molecular Weight | Basic descriptor related to the size of the molecule. |

| Steric / Size | Molar Refractivity | Encodes both the volume of the molecule and its polarizability. |

| Topological | Number of Rotatable Bonds | A measure of molecular flexibility, which can impact receptor binding entropy. |

| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Describes the surface area of the molecule available for interaction with the solvent or receptor. |

Development of Predictive Models for Biological Activities

In Silico Prediction of Pharmacological and Mechanistic Properties

For this compound, various web-based tools and software could be used to generate predictions for key ADMET parameters. For instance, its aqueous solubility would be predicted to be enhanced by its hydrochloride salt form. evitachem.com Its two large phenyl groups might suggest potential for high plasma protein binding and a distribution into fatty tissues. Predictions of metabolism would likely identify the N-dealkylation of the isopropyl groups and hydroxylation of the phenyl rings as probable metabolic pathways. Toxicity predictions could screen for potential interactions with off-target proteins, such as hERG channels (related to cardiotoxicity), or predict potential for liver toxicity.

Table 3: Illustrative In Silico ADMET Profile for this compound This table represents typical parameters evaluated by in silico prediction tools and provides a hypothetical outcome for diisopromine.

| ADMET Property | Parameter | Predicted Outcome for Diisopromine (Hypothetical) | Implication |

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed orally. |

| Absorption | Caco-2 Permeability | Moderate to High | Suggests good potential to cross the intestinal wall. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The quaternary amine character at physiological pH may limit CNS entry, potentially reducing central side effects. |

| Distribution | Plasma Protein Binding (PPB) | High (>90%) | The lipophilic diphenyl groups suggest strong binding to plasma proteins like albumin. |

| Metabolism | CYP450 Substrate/Inhibitor | Likely substrate of CYP3A4, CYP2D6 | Indicates potential for drug-drug interactions. |

| Excretion | Renal Excretion | Low | Metabolism is likely the primary route of elimination. |

| Toxicity | hERG Inhibition | Possible | A common liability for compounds with tertiary amines; would require experimental validation. |

| Toxicity | Ames Mutagenicity | Unlikely | The structure lacks common mutagenic alerts. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule. mdpi.comarabjchem.org This information is critical for understanding a molecule's reactivity, stability, and intermolecular interactions, which are all relevant to its biological activity and pharmacokinetic profile. mdpi.comresearchgate.net

By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within a molecule and the energies of its molecular orbitals. mdpi.com For this compound, these calculations would elucidate its intrinsic chemical properties.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Key Quantum Chemical Parameters for Diisopromine:

Quantum chemical calculations would yield a set of electronic descriptors for Diisopromine. The table below presents a hypothetical set of such parameters.

Table 2: Calculated Quantum Chemical Properties of Diisopromine (Note: The following data is for illustrative purposes and represents typical outputs of quantum chemical calculations.)